(S)-2-Aminohex-4-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminohex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGCMRALYSYJV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442966 | |
| Record name | (S)-2-Aminohex-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29834-76-2 | |
| Record name | (2S)-2-Amino-4-hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29834-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Aminohex-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Synthesis
General Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-aminohex-4-ynoic acid typically begins with the formation of a suitable hex-4-ynoic acid precursor, followed by the introduction of the amine group at the alpha-position.
Formation of Hex-4-ynoic Acid Precursors
Hex-4-ynoic acid serves as a common precursor for the synthesis of this compound. One practical synthesis of a related precursor, hex-5-ynoic acid, starts from cyclohexanone. This multi-step process involves bromination and dehydrobromination of the intermediate hex-5-enoic acid. While this specific example yields hex-5-ynoic acid, similar strategies can be adapted to produce the required hex-4-ynoic acid skeleton. The key is the creation of the carbon backbone with the triple bond at the C-4 position.
Amination Strategies at the C-2 Position
Several methods exist for introducing an amino group at the C-2 position of a carboxylic acid precursor. A direct approach involves the amination of α-bromocarboxylic acids. This method, a variation of the Hell-Volhard-Zelinskii reaction to first generate the α-bromo acid, provides a straightforward route to α-amino acids. Another effective strategy is reductive amination of an α-keto acid. This involves the reaction of the α-keto acid with ammonia (B1221849) to form an imine, which is then reduced to the amino acid.
The Strecker synthesis offers another classic route, where an aldehyde reacts with ammonia and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the α-amino acid. For carboxylic acids, a two-step reductive alkylation can be employed, involving a silane-mediated amidation followed by a catalyzed amide reduction. More sustainable, one-pot reductive amination methods for carboxylic acids using hydrogen and ammonia with heterogeneous catalysts have also been developed.
Enantioselective Synthesis of this compound
Achieving the desired (S)-enantiomer of 2-aminohex-4-ynoic acid requires stereocontrolled synthetic methods.
Asymmetric Catalysis Approaches
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of amino acids. Chiral catalysts can be employed to guide the formation of the desired stereoisomer. For instance, nickel(II) complexes of Schiff's bases formed between an amino acid and a chiral auxiliary, such as (S)- or (R)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), facilitate the asymmetric synthesis of acetylenic α-amino acids. This methodology relies on the stereocontrolling properties of the chiral auxiliary to direct the reaction towards the desired enantiomer.
Enzyme-Catalyzed Resolution and Chiral Auxiliaries
Enzymatic methods offer high selectivity for the synthesis of enantiomerically pure amino acids. Enzyme-catalyzed resolution can be used to separate a racemic mixture of 2-aminohex-4-ynoic acid. This process often involves the selective reaction of one enantiomer with an enzyme, allowing for the separation of the unreacted enantiomer. For example, lipases can be used for the kinetic resolution of amino acid esters. Transaminases are also effective for the asymmetric synthesis of chiral amino acids from α-keto acids. A multi-enzyme cascade system, potentially involving an amine transaminase, an L-amino acid oxidase, and a catalase, can be used for the kinetic resolution of racemic amines to produce the desired enantiomerically pure amine.
Chiral auxiliaries are another established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. For example, an oxazolidinone can be acylated with a hex-4-ynoic acid derivative, and subsequent stereoselective alkylation or amination at the α-carbon can be achieved, followed by removal of the auxiliary.
Synthesis of Protected Derivatives
During multi-step syntheses, it is often necessary to protect the amino and carboxylic acid functional groups. The nitrogen of the amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups prevent unwanted side reactions during subsequent synthetic steps. The carboxylic acid is often protected as an ester, for example, a methyl or ethyl ester. The synthesis of these protected derivatives typically involves reacting the this compound with the appropriate protecting group reagent under suitable conditions. For instance, direct amidation of carboxylic acids with amines can be achieved using reagents like B(OCH2CF3)3, and this method has been successfully applied to N-protected amino acids with low levels of racemization.
Table of Synthetic Methodologies
| Methodology | Description | Key Reagents/Catalysts |
|---|---|---|
| Amination of α-halo acids | Nucleophilic substitution of a halogen at the α-carbon with an amine source. | α-bromohex-4-ynoic acid, Ammonia |
| Reductive Amination | Conversion of an α-keto acid to an α-amino acid. | α-ketohex-4-ynoic acid, Ammonia, Reducing agent (e.g., NaBH3CN) |
| Strecker Synthesis | A three-component reaction to form an α-amino nitrile, followed by hydrolysis. | Aldehyde, Ammonia, Cyanide |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the formation of the C-N bond. | Nickel(II) complexes with chiral ligands |
| Enzyme-Catalyzed Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Lipases, Transaminases |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Oxazolidinones, Pseudoephedrine |
Fmoc-Protection Strategies for Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise construction of peptide chains on an insoluble resin support. biosyn.comsennchem.com The most prevalent strategy in contemporary SPPS is the Fmoc/tBu approach, which utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. altabioscience.comluxembourg-bio.com
The incorporation of this compound into a peptide via Fmoc-SPPS involves the following key steps:
Protection: The α-amino group of this compound is reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), to form Fmoc-(S)-2-aminohex-4-ynoic acid. ub.edu This step is essential to prevent the amino acid from polymerizing or engaging in unwanted side reactions during the coupling process. altabioscience.com
Activation and Coupling: The carboxylic acid moiety of the Fmoc-protected amino acid is activated, typically using carbodiimide (B86325) reagents like di-isopropyl carbodiimide (DIC), often in the presence of an additive such as Oxyma. iris-biotech.de The activated amino acid is then coupled to the free amino group of the peptide chain growing on the solid support. sennchem.com
Deprotection: After coupling, the resin is washed to remove excess reagents. The Fmoc group is then cleaved from the newly added amino acid by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.depeptide.com This deprotection step exposes a new N-terminal amine, ready for the next coupling cycle. peptide.com
This cyclic process of coupling and deprotection is repeated until the desired peptide sequence is assembled. peptide.com The use of the Fmoc group is advantageous due to the mild, non-acidic conditions required for its removal, which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin until the final cleavage step. altabioscience.comnih.gov
| Step | Description | Common Reagents |
|---|---|---|
| Protection | Attachment of the Fmoc group to the α-amino group of this compound. | Fmoc-OSu, Fmoc-Cl |
| Coupling | Formation of a peptide bond between the protected amino acid and the resin-bound peptide chain. | DIC, HBTU, HATU, HOBt |
| Deprotection | Removal of the Fmoc group to expose the N-terminal amine for the next cycle. | 20-40% Piperidine in DMF |
Other Protecting Groups and Their Applications
tert-Butoxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group. researchgate.net In the Boc/Bn (tert-butoxycarbonyl/benzyl) strategy, the α-amino group is protected with Boc, while side-chain functional groups are typically protected with benzyl-based groups. iris-biotech.de The Boc group is removed at each step of the synthesis using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com This strategy is robust but uses harsher, repetitive acid treatments compared to the Fmoc/tBu method. altabioscience.com
Benzyloxycarbonyl (Z or Cbz): The benzyloxycarbonyl group was one of the first used in peptide synthesis. luxembourg-bio.com It is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal. The Z group is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) or with strong acids like HBr in acetic acid. researchgate.net Its stability and distinct removal conditions make it useful in complex syntheses where orthogonality is paramount.
Allyloxycarbonyl (Alloc): The Alloc group is another valuable orthogonal protecting group. It is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. researchgate.net The Alloc group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.deresearchgate.net This allows for selective deprotection of a specific amino group, for instance, for on-resin cyclization or side-chain modification.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc, Z (H₂/Pd) |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis or Strong Acid (HBr) | Fmoc, Boc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, Z |
Derivatization and Functionalization Strategies
The structure of this compound offers three distinct functional groups—the carboxylic acid, the primary amine, and the internal alkyne—that serve as handles for a wide array of chemical modifications. These derivatization strategies are employed to create molecular probes, modify biological activity, or prepare the molecule for specific applications like bioconjugation.
Oxidation Reactions
The alkyne moiety is the primary site for oxidation reactions. Depending on the reagents and conditions, the triple bond can be cleaved or converted into other oxygen-containing functional groups. A common and powerful oxidation reaction is ozonolysis. Treatment of the alkyne with ozone (O₃) followed by a workup cleaves the triple bond, which would convert this compound into two smaller carboxylic acid fragments. Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), can also cleave the alkyne or, under controlled conditions, oxidize it to an α-diketone.
Reduction Reactions (Partial and Full Hydrogenation)
The alkyne group can be selectively reduced to either an alkene or an alkane. The stereochemical outcome of partial reduction is highly dependent on the choice of catalyst and reaction conditions.
Partial Hydrogenation (to Alkene):
cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene, (Z)-(S)-2-aminohex-4-enoic acid.
trans-Alkene: Dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, leads to the anti-addition of hydrogen, producing the trans-alkene, (E)-(S)-2-aminohex-4-enoic acid. bldpharm.com
Full Hydrogenation (to Alkane): Complete reduction of the alkyne to an alkane is readily achieved through catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reaction converts this compound into (S)-2-aminohexanoic acid, also known as norleucine.
| Reaction Type | Reagents | Product |
|---|---|---|
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-(S)-2-Aminohex-4-enoic acid |
| Partial Hydrogenation (trans) | Na or Li in liquid NH₃ | (E)-(S)-2-Aminohex-4-enoic acid |
| Full Hydrogenation | H₂, Pd/C or PtO₂ | (S)-2-Aminohexanoic acid (Norleucine) |
Substitution Reactions at the Amino Group
The primary amino group is nucleophilic and can undergo a variety of substitution reactions with electrophilic reagents. organic-chemistry.org Beyond the addition of protecting groups, this reactivity is widely exploited for analytical derivatization, a technique used to modify the amino acid to enhance its detection by methods like High-Performance Liquid Chromatography (HPLC). actascientific.comspringernature.com
Common derivatization reagents for the amino group include:
o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. shimadzu.com
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives suitable for HPLC analysis. thermofisher.com
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): This chiral derivatizing agent reacts with the amino group to form diastereomers that can be separated by reverse-phase HPLC, allowing for the determination of enantiomeric purity. springernature.com
These derivatization reactions are crucial for the quantitative analysis of amino acids in various matrices. actascientific.com
Advanced Applications in Peptide and Protein Chemistry
Incorporation into Peptides and Proteins
The ability to incorporate (S)-2-Aminohex-4-ynoic acid into peptides and proteins, both ribosomally and non-ribosomally, has opened up new avenues for studying and manipulating biological systems.
This compound serves as an effective analog of the proteinogenic amino acid methionine. This mimicry allows it to be recognized by the cellular machinery responsible for protein synthesis. The key to its utility in monitoring protein synthesis lies in its terminal alkyne group. This functional group is bioorthogonal, meaning it does not typically react with other functional groups found in biological systems. This inactivity allows for its selective labeling through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com By introducing an azide-containing fluorescent probe or affinity tag, researchers can specifically label and subsequently visualize or isolate newly synthesized proteins that have incorporated this compound. This technique provides a powerful method for tracking protein production in cells and organisms.
The incorporation of this compound into polypeptide chains can be achieved through both ribosomal and non-ribosomal pathways.
Ribosomal Incorporation: In ribosomal protein synthesis, this compound is recognized by methionyl-tRNA synthetase (MetRS), the enzyme that normally charges transfer RNA (tRNA) molecules with methionine. Once attached to the appropriate tRNA, the this compound-tRNA complex is delivered to the ribosome, where it is incorporated into the growing polypeptide chain in response to a methionine codon. mdpi.com Engineered aminoacyl-tRNA synthetase/tRNA pairs have also been developed to enhance the efficiency and specificity of this process, sometimes reassigning stop codons or four-base codons to encode for the unnatural amino acid. mdpi.comnih.gov
Non-Ribosomal Incorporation: this compound can also be incorporated into peptides by non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes are found in bacteria and fungi and are responsible for the synthesis of a wide range of natural product peptides. The modular nature of NRPSs allows for the incorporation of various non-proteinogenic amino acids, including this compound, into peptide structures.
The ability to incorporate this compound into polypeptides has been instrumental in the generation of unnatural peptide and protein libraries. nih.govresearchgate.net These libraries, which can contain a vast number of unique sequences, are a valuable resource for drug discovery and the development of novel biomaterials. plos.orgnih.gov By using techniques like mRNA display or phage display in combination with genetic code expansion, researchers can create libraries of peptides containing this compound. mdpi.comnih.gov The alkyne handle on this amino acid allows for post-translational modifications, such as cyclization or the attachment of other molecules, further increasing the diversity and complexity of the library. mdpi.comsemanticscholar.org This has led to the discovery of novel peptide-based inhibitors and binders for various therapeutic targets. mdpi.comgoogle.com
Conformational Restriction in Peptide Design
The rigid, linear geometry of the alkyne group in this compound can be exploited to impose conformational constraints on peptides. This is a valuable strategy in peptide design, as it can stabilize specific secondary structures and enhance biological activity and stability.
This compound has been successfully used in the design of β-turn mimics. semanticscholar.orgru.nl β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and folding. By incorporating this compound into a peptide sequence, often in combination with an azide-containing amino acid, a triazole bridge can be formed via a "click" reaction. semanticscholar.org This covalent linkage can mimic the hydrogen bond that stabilizes a natural β-turn, resulting in a more rigid and stable peptide conformation. This approach has been used to create mimics of protein loops and to stabilize β-hairpin structures. semanticscholar.org Furthermore, diyne-braced macrocycles containing pairs of this compound residues have been designed to mimic extended β-strand conformations, which are important for mediating protein-protein interactions. acs.orgnih.gov
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. smolecule.com Its utility in SPPS is largely due to its compatibility with standard protection strategies and its ability to participate in post-synthesis modifications.
Solid-phase peptide synthesis predominantly utilizes two main orthogonal protection strategies: Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org this compound can be effectively used in both systems.
Fmoc Chemistry: The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org The side chain of this compound, with its alkyne group, is stable to these basic conditions. This allows for the selective deprotection of the α-amino group for subsequent amino acid coupling without affecting the alkyne functionality. smolecule.com Fmoc-protected this compound is commercially available and widely used in Fmoc-based SPPS. wuxiapptec.comchemicalbook.com This strategy is favored for its milder deprotection conditions, which are compatible with a wide range of sensitive or modified amino acids. americanpeptidesociety.orgnih.gov
Boc Chemistry: In Boc chemistry, the Boc group is removed with a moderately strong acid, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.com The alkyne group in this compound is also stable to these acidic deprotection conditions. Therefore, Boc-protected this compound can be seamlessly integrated into Boc-SPPS protocols. chempep.com While Fmoc chemistry has become more prevalent, Boc-SPPS remains a valuable strategy for certain peptide sequences. americanpeptidesociety.org
| Parameter | Fmoc Chemistry | Boc Chemistry |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base (e.g., Piperidine in DMF) | Acid (e.g., Trifluoroacetic Acid) |
| Compatibility | High | High |
The efficiency of incorporating this compound into a growing peptide chain is crucial for obtaining the final peptide in high yield and purity. Several factors can be optimized to achieve this.
The choice of coupling reagents is critical. Standard reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are effective for coupling this compound. google.com The reaction times for both the coupling and deprotection steps may need to be adjusted to ensure complete reactions, which is essential for minimizing deletion sequences and other impurities. gyrosproteintechnologies.com Monitoring the completion of these reactions, often through colorimetric tests like the Kaiser test, is a standard practice to ensure high-fidelity synthesis.
Purification of the final peptide is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). gyrosproteintechnologies.com The purity of the synthesized peptide containing this compound can be assessed by analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com The level of purity required will depend on the intended application of the peptide, with applications like clinical trials demanding the highest purity. gyrosproteintechnologies.com
| Optimization Parameter | Considerations for this compound Incorporation |
| Coupling Reagents | Standard reagents like HBTU and HATU are generally effective. |
| Reaction Times | May require optimization to ensure complete coupling and deprotection. |
| Monitoring | Use of methods like the Kaiser test to confirm reaction completion. |
| Purification | Standard RP-HPLC protocols are typically applicable. |
Post-Translational Modifications and Bioconjugation
A key advantage of incorporating this compound into peptides is the presence of the alkyne group, which serves as a handle for a variety of post-translational modifications and bioconjugation reactions. nih.gov This functionality allows for the site-specific introduction of a wide array of molecules, including fluorescent dyes, radiolabels, and cytotoxic drugs.
The alkyne group of this compound is a prime functional group for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. creativepegworks.com This property is invaluable for studying biological systems in their natural context.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click reaction" and is one of the most widely used bioorthogonal reactions. creativepegworks.commedchemexpress.com This reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), catalyzed by a copper(I) species. creativepegworks.comvulcanchem.com The alkyne moiety of this compound readily participates in CuAAC. medchemexpress.com
Site-Specific Labeling and Imaging of Proteins
The ability to introduce this compound at a specific site within a protein sequence is a powerful technique for studying protein function, localization, and dynamics. This is typically achieved through the use of an expanded genetic code, where a unique codon (e.g., the amber stop codon) is reassigned to encode the non-proteinogenic amino acid. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to specifically recognize this compound and its corresponding codon, ensuring its incorporation only at the desired position. escholarship.org
Once incorporated, the alkyne handle serves as a point of attachment for a variety of probes, including:
Fluorescent Dyes: For visualizing proteins in fixed or living cells using fluorescence microscopy.
Biotin (B1667282) Tags: For protein purification and detection via streptavidin-based assays.
Cross-linking Agents: To identify protein-protein interactions.
This site-specific labeling approach provides a high degree of control over the modification process, which is often not possible with traditional labeling methods that target naturally occurring amino acid side chains (e.g., lysines or cysteines), which can lead to heterogeneous products. While the closely related (S)-2-aminohex-5-ynoic acid has been used as a bioorthogonal tag for protein labeling, the 4-ynoic acid isomer is expected to have similar utility. escholarship.orgrsc.org
Development of Molecular Probes
This compound and its derivatives are valuable components in the design and synthesis of molecular probes for biological research and medical diagnostics. The alkyne functionality allows for the straightforward conjugation of this amino acid to targeting moieties, imaging agents, or therapeutic payloads.
The ability to incorporate this compound into peptides can also be used to create probes for studying enzyme activity. The alkyne group can act as a "warhead" that covalently modifies the active site of certain enzymes, leading to irreversible inhibition. This makes it a useful tool for identifying and characterizing new enzyme inhibitors.
Enzymology and Biochemical Interactions
Enzyme Inhibition Studies
The inhibitory action of (S)-2-Aminohex-4-ynoic acid is stereospecific, with the (S)-enantiomer representing the biologically active form. Its ability to target and inhibit specific enzymes has made it a valuable tool in biochemical research.
This compound is a recognized inhibitor of Gamma-Aminobutyric Acid Transaminase (GABA-T), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov GABA-T is responsible for the degradation of the principal inhibitory neurotransmitter, GABA. northwestern.edu The inhibition of this enzyme is a critical therapeutic strategy for conditions characterized by diminished GABA levels, such as epilepsy. nih.govnorthwestern.edu
The inhibitory mechanism of this compound against GABA-T begins with its function as a substrate for the enzyme. nih.gov The process is initiated by the formation of a Schiff base, or aldimine intermediate, between the amino group of the inhibitor and the PLP cofactor located at the enzyme's active site. nih.gov This initial binding is a common step for both regular substrates and mechanism-based inactivators. nih.gov
Following the formation of the aldimine, a proton is abstracted from the inhibitor, leading to the formation of a resonance-stabilized carbanion. nih.gov This step is crucial as the subsequent chemistry of this carbanion determines the pathway of inactivation. nih.gov For some inhibitors, this leads to inactivation through mechanisms like Michael addition or enamine formation. nih.govacs.org In the case of alkynoic acids like this compound, the inactivation pathway can involve isomerization of the alkyne group to a reactive allene (B1206475) intermediate, which then covalently modifies an active site residue, leading to irreversible inhibition. northwestern.edu
| Step | Description | Key Components |
|---|---|---|
| 1. Binding | The (S)-enantiomer of 2-aminohex-4-ynoic acid binds to the active site of GABA-T. | This compound, GABA-T Active Site |
| 2. Aldimine Formation | Formation of a Schiff base (aldimine) with the pyridoxal 5'-phosphate (PLP) cofactor. nih.gov | Amino group of inhibitor, PLP cofactor |
| 3. Carbanion Intermediate | Enzyme-catalyzed abstraction of a proton to form a resonance-stabilized carbanion. nih.gov | Alpha-proton of the inhibitor |
| 4. Irreversible Inactivation | Covalent modification of an active site nucleophile, leading to permanent enzyme inactivation. nih.govnorthwestern.edu | Reactive intermediate, Active site residue |
The inhibition of GABA-T by compounds like this compound has significant consequences for neurotransmitter balance in the brain. nih.gov By blocking the primary degradation pathway of GABA, these inhibitors lead to an increase in the concentration of this inhibitory neurotransmitter. nih.govchemicalbook.com An imbalance where GABA levels fall below a certain threshold can result in excessive neuronal excitation and convulsions. nih.gov Therefore, elevating brain GABA levels by inhibiting GABA-T can restore this balance and is an effective strategy for managing epilepsy. nih.govacs.org This approach corrects the neurotransmission imbalance that underlies certain neurological disorders. nih.gov
In addition to its effects on GABA metabolism, this compound also functions as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT). This enzyme catalyzes the essential biosynthesis of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. nih.gov The inhibition of MAT is achieved through competitive binding at the enzyme's active site, a consequence of the structural resemblance between this compound and the natural substrate, L-methionine.
S-adenosyl-L-methionine (SAM) is a pivotal metabolite involved in numerous cellular functions. nih.govnih.gov As the primary methyl group donor, it is indispensable for the methylation of DNA, RNA, proteins, and other small molecules. nih.govhmdb.ca By competitively inhibiting MAT, this compound effectively reduces the cellular synthesis of SAM. A decrease in SAM levels can have far-reaching consequences, disrupting the many metabolic pathways that depend on it. nih.govmdpi.com The regulation of MAT activity and, consequently, SAM levels is a target for the development of therapeutic agents for conditions like cancer. nih.gov
| Molecule | Function | Effect of MAT Inhibition |
|---|---|---|
| ATP:L-Methionine S-Adenosyltransferase (MAT) | Enzyme that synthesizes SAM from L-methionine and ATP. nih.gov | Activity is competitively inhibited. |
| S-Adenosyl-L-Methionine (SAM) | Primary methyl group donor; precursor for polyamine synthesis. nih.govhmdb.camdpi.com | Cellular levels decrease. mdpi.com |
| S-Adenosyl-L-homocysteine (SAH) | Product of methylation reactions; inhibitor of methyltransferases. nih.gov | Levels may decrease due to reduced SAM. |
| Decarboxylated SAM (dcSAM) | Aminopropyl group donor for polyamine synthesis; inhibitor of DNMTs. mdpi.comnih.gov | Levels decrease, potentially increasing DNMT activity. mdpi.comnih.gov |
The reduction in SAM levels caused by MAT inhibition directly affects critical cellular processes, notably DNA methylation and polyamine biosynthesis.
DNA Methylation: DNA methylation is a fundamental epigenetic mechanism that regulates gene expression. mdpi.com This process is catalyzed by DNA methyltransferases (DNMTs), which utilize SAM as the methyl group donor. mdpi.comnih.gov A decrease in the availability of SAM can lead to global changes in DNA methylation patterns, potentially altering gene expression profiles. researchgate.net Furthermore, the metabolic pathway of polyamines is closely linked to methylation. mdpi.com Decarboxylated SAM (dcSAM), an intermediate in polyamine synthesis, is a potent inhibitor of DNMTs. mdpi.comnih.gov Therefore, a reduction in SAM not only limits the substrate for methylation but also reduces the levels of dcSAM, which could paradoxically lead to an increase in DNMT activity if the reduction in the inhibitor (dcSAM) is more significant than the reduction in the substrate (SAM). mdpi.comresearchgate.net
Polyamine Biosynthesis: Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in cell growth, proliferation, and differentiation. nih.gov Their synthesis is dependent on SAM, which, after decarboxylation to dcSAM, provides the aminopropyl group necessary for the conversion of putrescine into spermidine and spermidine into spermine. mdpi.com Inhibition of MAT and the subsequent depletion of SAM would directly impede the production of dcSAM, thereby halting polyamine biosynthesis. researchgate.net This disruption can significantly impact cell proliferation and survival. researchgate.net
Inhibition of Other Enzymes
While this compound is a known inhibitor of several enzymes, particularly those involved in amino acid metabolism, its effects on other enzyme classes are not as extensively documented.
Metalloproteases are a broad family of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. They play crucial roles in various physiological processes, including tissue remodeling, cell signaling, and inflammation. To date, there is no specific scientific literature available that documents the direct inhibition of metalloproteases by this compound. Inhibitors of metalloproteases often function by chelating the active site metal ion, a mechanism that is not characteristic of the known interactions of this compound.
Endothelin-converting enzymes (ECEs) are a group of metalloproteases that are responsible for the final step in the biosynthesis of endothelins, which are potent vasoconstrictors. As with metalloproteases in general, there is currently no published research that specifically describes the inhibition of endothelin-converting enzymes by this compound. The inhibitors of ECEs are typically designed to interact with the zinc ion in the active site and the substrate-binding pockets, and the inhibitory profile of this compound does not align with these characteristics based on available data.
Enzyme Mechanism Elucidation
A significant application of this compound in enzymology is its use as a mechanism-based inactivator, also known as a suicide inhibitor, to elucidate enzyme mechanisms. The alkyne moiety is key to this function. Once the inhibitor binds to the enzyme's active site, the enzyme's own catalytic machinery processes the alkyne group, leading to the formation of a highly reactive intermediate. This intermediate then forms a covalent bond with a nucleophilic residue in the active site, resulting in irreversible inhibition.
This process provides valuable information about the enzyme's catalytic mechanism, including the identification of active site residues and the nature of the catalytic cycle. A well-studied example is the inhibition of γ-aminobutyric acid aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.
| Step | Description of Mechanism-Based Inactivation of GABA-T |
| 1. Binding | This compound, as a substrate analog, binds to the active site of GABA-T. |
| 2. Schiff Base Formation | The amino group of the inhibitor forms a Schiff base with the PLP cofactor. |
| 3. Enzymatic Conversion | The enzyme's catalytic base abstracts a proton, leading to the formation of a reactive allene intermediate. |
| 4. Covalent Modification | The allene intermediate is attacked by a nucleophilic residue in the active site of GABA-T. |
| 5. Irreversible Inhibition | A stable covalent adduct is formed between the inhibitor and the enzyme, leading to the irreversible inactivation of the enzyme. |
Protein-Protein Interaction Studies
The alkyne functional group of this compound makes it a valuable tool for studying protein-protein interactions through a bioorthogonal chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly specific and can be performed under biological conditions without interfering with native cellular processes.
While specific studies employing this compound for protein-protein interaction analysis are not extensively reported, the methodology provides a powerful approach. The general strategy involves the incorporation of this compound into a protein of interest, followed by the click reaction with a molecule containing an azide (B81097) group. This second molecule can be a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, which allows for the detection and analysis of protein interactions.
| Step | Experimental Workflow for Protein-Protein Interaction Studies |
| 1. Incorporation | This compound is incorporated into a "bait" protein using protein engineering techniques such as amber suppression. |
| 2. Expression | The modified "bait" protein is expressed in a suitable cellular system. |
| 3. Interaction | The "bait" protein is allowed to interact with its potential binding partners ("prey" proteins) within the cellular environment. |
| 4. Labeling | The cell lysate is treated with an azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent-azide). |
| 5. Click Reaction | A copper(I)-catalyzed click reaction is initiated, leading to the covalent attachment of the reporter molecule to the "bait" protein via the alkyne group of the incorporated amino acid. |
| 6. Analysis | The "bait" protein and its interacting "prey" proteins are then isolated (e.g., using streptavidin beads if biotin was used) and identified using techniques like mass spectrometry. |
This methodology allows for the identification of interacting partners in a complex biological sample with high specificity and sensitivity.
Biological Activities and Therapeutic Potential
Antiviral Activities
Currently, there is a lack of specific research in publicly available scientific literature detailing the direct antiviral activities of (S)-2-Aminohex-4-ynoic acid. While other modified fatty acids and amino acids are subjects of antiviral research, studies focusing on this particular compound's efficacy against viral pathogens have not been prominently reported.
Anticholesterol Activities
Investigations into the potential anticholesterol or lipid-modulating effects of this compound are not well-documented in the current scientific literature. The primary research focus on this compound has been directed towards its effects on enzyme inhibition and its utility as a chemical probe, rather than on cholesterol metabolism.
Anticancer and Antitumor Properties
Direct studies evaluating the anticancer and antitumor properties of this compound as a standalone agent are limited. The scientific exploration of non-proteinogenic amino acids in oncology is an ongoing field, but specific data on the cytotoxicity or antiproliferative effects of this compound against cancer cell lines are not extensively reported. Research in this area has more broadly focused on using amino acid structures as scaffolds or targeting moieties for other therapeutic agents. rsc.orgmdpi.com
Neurodegenerative Disease Research
The relevance of this compound in the context of neurodegenerative disease research stems from its activity as an enzyme inhibitor. It has been identified as a mechanism-based inactivator, or "suicide substrate," for γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is the primary enzyme responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system.
By irreversibly inhibiting GABA-T, the (S)-enantiomer of 2-aminohex-4-ynoic acid can lead to an increase in the concentration of GABA in the brain. The modulation of GABAergic neurotransmission is a key area of investigation for various neurological and psychiatric disorders that can be comorbid with or share pathological features with neurodegenerative diseases. neuroscirn.org The mechanism of inhibition involves the compound binding to the enzyme's active site, leading to the formation of a covalent bond that permanently inactivates the enzyme. While this mechanism establishes a clear neuropharmacological activity, extensive studies linking this compound directly to the treatment or investigation of specific neurodegenerative diseases like Alzheimer's or Parkinson's disease are not yet prevalent.
Table 1: Enzyme Inhibition Profile in Neurological Research
| Target Enzyme | Compound | Activity | Mechanism of Action |
| γ-Aminobutyric acid aminotransferase (GABA-T) | This compound | Irreversible Inhibitor (Suicide Substrate) | Forms a covalent bond with the enzyme's PLP cofactor, leading to permanent inactivation of the enzyme. |
Investigative Tools in Plant Biology
This compound serves as a valuable investigative tool in plant biology, primarily due to its ability to interfere with amino acid metabolism and related biosynthetic pathways. Its structural similarity to natural amino acids allows it to act as a potent inhibitor of specific enzymes, enabling researchers to study the consequences of blocking key metabolic steps.
The most significant application of this compound in plant biology is in the study of the ethylene (B1197577) biosynthesis pathway. Ethylene is a crucial plant hormone that regulates a wide array of processes, including fruit ripening, senescence, and stress responses. The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). nih.gov A key regulatory enzyme, 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, then converts SAM to ACC, the direct precursor of ethylene. nih.gov
This compound has been shown to be an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, a class that includes ACC synthase. By inhibiting this key enzyme, the compound effectively blocks the production of ethylene, allowing scientists to probe the physiological roles of ethylene in various plant tissues and developmental stages. This inhibitory action makes it a powerful chemical tool for dissecting the hormonal control of plant growth and development.
Table 2: Role in Ethylene Biosynthesis Research
| Pathway | Key Enzyme Targeted (putative) | Compound | Role of Compound | Outcome of Inhibition |
| Ethylene Biosynthesis | ACC synthase (a PLP-dependent enzyme) | This compound | Enzyme Inhibitor | Blocks the conversion of SAM to ACC, thereby reducing or halting ethylene production. nih.gov |
Drug Delivery Systems and Targeted Therapies
The potential utility of this compound in modern therapeutic design, particularly in drug delivery and targeted therapies, is linked to its chemical structure. The terminal alkyne group within the molecule is a key functional handle for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. iris-biotech.de
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction. iris-biotech.de A molecule containing an alkyne, such as this compound, can be covalently and stably linked to another molecule bearing an azide (B81097) group. sigmaaldrich.com This capability allows the amino acid to act as a building block or a linker. For instance, it could be used to attach a therapeutic agent to a targeting moiety (like a peptide or antibody) or to a larger drug delivery vehicle such as a nanoparticle, liposome, or hydrogel. rsc.orgmdpi.com This conjugation strategy is central to creating targeted systems that can deliver a drug specifically to cancer cells or other diseased tissues, potentially increasing efficacy and reducing side effects. mdpi.com While the principle is well-established, specific drug delivery systems that explicitly incorporate this compound are still in the developmental and research stages.
Design of Targeted Drug Conjugates
The chemical structure of this compound makes it an ideal candidate for incorporation into targeted drug conjugates. Its terminal alkyne functional group serves as a handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent linking of molecules. This methodology is particularly valuable in the construction of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing off-target effects.
The alkyne group on this compound can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These bioorthogonal reactions allow for the precise attachment of the amino acid, and any payload it carries, to a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen. The resulting conjugate can, in theory, circulate in the bloodstream until it binds to its target, at which point it is internalized by the cancer cell, releasing the therapeutic agent.
While the chemical properties of this compound make it a highly suitable building block for the synthesis of targeted drug conjugates, a review of the current scientific literature did not yield specific examples of its application in fully developed and reported drug conjugate systems. Its primary value in this context is recognized for its potential in creating novel peptides and other complex molecules through chemical synthesis.
Broad Spectrum Biological Activities
This compound exhibits a range of biological activities, primarily centered on its ability to inhibit specific enzymes. This inhibitory action is largely attributed to its structural similarity to the natural substrates of these enzymes, allowing it to bind to their active sites.
The compound is a recognized inhibitor of enzymes involved in amino acid metabolism and neurotransmitter regulation. Its inhibitory effects are stereospecific, with the (S)-enantiomer being the biologically active form.
Key enzymatic targets of this compound include:
Gamma-Aminobutyric Acid Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. This compound acts as a mechanism-based inactivator, or "suicide substrate," of GABA-T. The inhibition mechanism involves the formation of an intermediate with the pyridoxal 5'-phosphate cofactor at the enzyme's active site, leading to the irreversible inactivation of the enzyme. By inhibiting GABA-T, the compound can lead to an increase in the concentration of GABA in the brain.
ATP:L-methionine S-adenosyltransferase (MAT): This enzyme catalyzes the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor in numerous biological reactions. This compound competitively inhibits MAT due to its structural resemblance to the enzyme's natural substrate, L-methionine.
Alanine (B10760859) Aminotransferase (ALT): While not its primary target, studies with the related compound 4-aminohex-5-enoic acid have shown that alanine aminotransferase is also inhibited, albeit at a much slower rate than GABA-T.
The table below summarizes the known enzyme inhibitory activities of this compound.
| Enzyme Target | Type of Inhibition | Significance of Inhibition |
| Gamma-Aminobutyric Acid Transaminase (GABA-T) | Mechanism-based ("suicide") inactivator, Irreversible | Increases levels of the inhibitory neurotransmitter GABA in the brain. |
| ATP:L-methionine S-adenosyltransferase (MAT) | Competitive | Blocks the synthesis of the universal methyl donor S-adenosyl-L-methionine (SAM). |
| Alanine Aminotransferase (ALT) | Slow, irreversible | Indicates a broader, though less potent, inhibitory profile against other enzymes. |
Analytical and Characterization Methodologies
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the definitive identification and structural confirmation of (S)-2-Aminohex-4-ynoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Although detailed experimental spectra for this compound are not widely published, the structure was originally confirmed using NMR spectroscopy following its isolation from natural sources. The expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the protons and carbons of the methyl, alkyne, methylene (B1212753), methine, and carboxyl groups.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information on the molecule's structure through fragmentation analysis. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition. The theoretical molecular weight and exact mass are crucial for identification. nih.gov For instance, the [M+H]⁺ ion is a primary focus in electrospray ionization (ESI) mass spectrometry. nih.gov Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of water and carbon monoxide (immonium ions), which are typical for amino acids and aid in structural confirmation. nih.govgoogle.com
| Technique | Parameter | Expected Information/Value |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Distinct signals for protons on C2 (α-proton), C3 (methylene), and C6 (methyl group). |
| ¹³C NMR | Chemical Shifts (ppm) | Characteristic signals for the carboxyl carbon (C1), α-carbon (C2), methylene carbon (C3), acetylenic carbons (C4, C5), and methyl carbon (C6). |
| Mass Spectrometry (ESI-MS) | Molecular Weight | 127.14 g/mol nih.gov |
| Exact Mass ([M+H]⁺) | 128.07061 Da (Calculated for C₆H₁₀NO₂⁺) |
Chromatographic Techniques (e.g., HPLC-UV-vis)
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, quantification, and purity assessment of non-proteinogenic amino acids like this compound. researchgate.net Due to the lack of a strong UV chromophore in most amino acids, direct detection can be challenging. nih.gov However, separation of the underivatized amino acid is possible.
Methods for direct HPLC analysis often employ specialized columns or mobile phases. nih.gov For chiral molecules like this compound, enantiomeric separation is critical. This is typically achieved using chiral stationary phases (CSPs) or by chiral ligand-exchange chromatography. tandfonline.comsigmaaldrich.com For instance, teicoplanin-based CSPs (e.g., CHIROBIOTIC T) have proven effective for separating various underivatized α-amino acids. sigmaaldrich.com Reversed-phase columns, such as C18, can also be used, often with aqueous mobile phases and gradient elution, although retention of polar amino acids can be minimal without derivatization. nih.gov
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Stationary Phase | Chiral stationary phases (e.g., Teicoplanin-based, Cyclodextrin-based) or Ligand-Exchange columns. tandfonline.comsigmaaldrich.com Standard reversed-phase (C18) can also be used. nih.gov | Essential for separating the (S)-enantiomer from the (R)-enantiomer. |
| Mobile Phase | Typically consists of aqueous buffers (e.g., phosphate (B84403) buffer) with an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution. nih.gov | The specific composition is optimized to achieve retention and resolution from other amino acids. |
| Detection | UV detection at low wavelengths (e.g., ~210 nm) for the peptide bond. nih.gov More commonly, fluorescence or mass spectrometry detection is used following derivatization. | Direct UV detection is possible but often lacks sensitivity. |
Derivatization for Analytical Purposes
To overcome the challenges of detecting amino acids that lack strong chromophores, pre-column or post-column derivatization is a common strategy. actascientific.comcreative-proteomics.com This process involves reacting the amino acid with a reagent to attach a molecule (a tag) that is readily detectable by UV-vis or fluorescence detectors. actascientific.com
Several reagents are widely used for the pre-column derivatization of the primary amino group present in this compound:
o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. It is a popular reagent due to its rapid reaction time. jascoinc.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to form stable derivatives that are detectable by both UV and fluorescence. creative-proteomics.comjascoinc.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : This reagent reacts quickly with primary and secondary amino acids to produce stable, fluorescent derivatives with minimal interference from reagent by-products. creative-proteomics.comwaters.com
Dansyl Chloride : Forms derivatives that can be detected by fluorescence, though the reaction can be slower than with other reagents. actascientific.comcreative-proteomics.com
Beyond the amino group, derivatization of the carboxyl group, for instance with 1-bromobutane, has been used to improve the hydrophobic and basic properties of amino acids for enhanced separation and detection by LC-MS/MS. rsc.org The unique alkyne functional group in this compound also offers a site for specific chemical modifications, such as in click chemistry reactions, which can be utilized for specialized analytical applications.
| Reagent | Target Functional Group | Detection Method | Key Characteristics |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Fast reaction; does not react with secondary amines. jascoinc.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | UV, Fluorescence | Forms stable derivatives; hydrolysis by-products can cause interference. creative-proteomics.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | UV, Fluorescence | Derivatives are very stable with minimal by-product interference. creative-proteomics.comwaters.com |
| Dansyl Chloride | Primary and Secondary Amines | UV, Fluorescence | Simple procedure but relatively slow reaction kinetics. actascientific.comcreative-proteomics.com |
Future Directions and Emerging Research Areas
Development of New Bioorthogonal Reactions
The terminal alkyne of (S)-2-Aminohex-4-ynoic acid is a key substrate for one of the most robust and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing for the covalent modification of proteins containing this ncAA in complex biological environments, including within living cells.
The versatility of the CuAAC reaction enables a multitude of applications. Researchers can attach a wide array of molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to enhance protein stability and solubility, or drug molecules for targeted delivery. The development of new bioorthogonal reactions involving alkynes continues to be an active area of research, with the aim of creating even faster, more efficient, and mutually orthogonal ligation strategies for multi-labeling experiments.
Table 2: Key Bioorthogonal Reactions Involving Alkyne-Containing Amino Acids
| Reaction | Reactants | Catalyst | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Copper(I) | High efficiency and specificity; Widely used for bioconjugation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | None (strain-promoted) | Copper-free, suitable for live-cell applications where copper toxicity is a concern. |
Applications in Advanced Materials Science
The incorporation of this compound into proteins provides a powerful platform for the bottom-up fabrication of advanced materials with precisely controlled structures and functions. The ability to dictate the exact location of the alkyne handles within a protein sequence allows for programmed self-assembly and chemical cross-linking to generate materials with novel mechanical, optical, and electronic properties.
One promising application is the development of stimuli-responsive hydrogels. By engineering proteins to contain multiple this compound residues, researchers can create cross-linked networks that can swell or shrink in response to changes in pH, temperature, or the presence of specific molecules. These "smart" materials have potential applications in drug delivery, tissue engineering, and biosensing. Furthermore, the alkyne groups can serve as nucleation points for the growth of inorganic nanoparticles, leading to the creation of hybrid organic-inorganic materials with unique catalytic or electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
